molecular formula C12H17NO2 B8700518 Ethyl N-ethyl-N-phenylglycinate

Ethyl N-ethyl-N-phenylglycinate

Cat. No.: B8700518
M. Wt: 207.27 g/mol
InChI Key: UAUMAWKVDBQGJP-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-N-phenylglycinate is a glycine derivative featuring an ethyl ester group and dual substitution on the nitrogen atom: one ethyl group and one phenyl group. Such compounds are often investigated for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable steric and electronic properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(N-ethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-3-13(10-12(14)15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

UAUMAWKVDBQGJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Ethyl N-ethyl-N-phenylglycinate (hypothetical) with key analogs, based on evidence-derived

Compound Name Molecular Formula CAS No. Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) Reference IDs
Ethyl N-phenylglycinate C₁₀H₁₃NO₂ 2216-92-4 179.22 N-phenyl, ethyl ester 247 (at 3 mmHg) 1.0147
Methyl N-phenylglycinate C₉H₁₁NO₂ 1738-68-7 165.19 N-phenyl, methyl ester Not reported Not reported
Ethyl N-[(2-hydroxyphenyl)methyl]glycinate C₁₁H₁₅NO₃ 57938-78-0 209.24 N-(2-hydroxyphenyl)methyl, ethyl ester 326.5 (at 760 mmHg) 1.146
Ethyl (4-fluoro-2-hydroxyphenyl)glycinate C₁₀H₁₂FNO₃ N/A ~209.21 4-fluoro-2-hydroxyphenyl, ethyl ester Not reported Not reported

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl N-phenylglycinate (MW 179.22) has a higher molecular weight and boiling point compared to methyl N-phenylglycinate (MW 165.19), reflecting increased hydrophobicity and stability .
  • Hydroxyl Substituents: Ethyl N-[(2-hydroxyphenyl)methyl]glycinate (MW 209.24) exhibits higher polarity due to the hydroxyl group, leading to a higher boiling point (326.5°C) and density (1.146 g/cm³) compared to non-hydroxylated analogs .

Reactivity and Functional Group Influence

  • N-Alkylation Effects : The presence of an ethyl group on the nitrogen (as in this compound) likely increases steric hindrance compared to N-phenylglycinates, reducing nucleophilic reactivity at the nitrogen. This could slow amide bond formation or hydrolysis rates .
  • Ester Group Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters under physiological conditions, making them more suitable for sustained-release formulations .

Notes on Data Limitations

  • Direct data for this compound is absent in the provided evidence; properties are inferred from structural analogs.

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